molecular formula C16H22N2O3 B2393200 N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide CAS No. 1795298-00-8

N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide

Cat. No.: B2393200
CAS No.: 1795298-00-8
M. Wt: 290.363
InChI Key: UCDSDHWIIIAURK-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide: is a synthetic organic compound characterized by the presence of a cyclopropyl group and a hydroxy-phenylpentyl chain attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves the following steps:

    Formation of the Cyclopropyl Amine: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia or an amine.

    Preparation of the Hydroxy-Phenylpentyl Intermediate: This intermediate is prepared by the reaction of phenylacetic acid with a suitable alkylating agent, followed by hydroxylation.

    Coupling Reaction: The final step involves the coupling of the cyclopropylamine with the hydroxy-phenylpentyl intermediate in the presence of oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.

    Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that recognize the oxalamide moiety.

    Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

  • N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide
  • N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
  • N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide

Comparison:

  • Structural Differences: Variations in the substituents attached to the oxalamide core.
  • Unique Features: this compound is unique due to its specific hydroxy-phenylpentyl chain, which imparts distinct chemical and biological properties.
  • Applications: While similar compounds may share some applications, the unique structure of this compound makes it particularly valuable in specific research and industrial contexts.

Properties

IUPAC Name

N'-cyclopropyl-N-(5-hydroxy-3-phenylpentyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-11-9-13(12-4-2-1-3-5-12)8-10-17-15(20)16(21)18-14-6-7-14/h1-5,13-14,19H,6-11H2,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDSDHWIIIAURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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